AHU-377, also known as sacubitril hemicalcium salt, is a pharmaceutical compound primarily recognized as an antihypertensive agent. It is used in combination with valsartan in the treatment of heart failure, marketed under the brand name Entresto. This compound acts as a prodrug that inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in blood pressure regulation and cardiovascular health.
AHU-377 is classified as a neprilysin inhibitor and belongs to the class of drugs known as angiotensin receptor neprilysin inhibitors (ARNIs). This classification highlights its dual mechanism of action, combining neprilysin inhibition with angiotensin receptor blockade through its combination with valsartan .
The synthesis of AHU-377 involves several steps that typically include the formation of key intermediates followed by purification processes. A notable method involves the reaction of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride with triethylamine in dichloromethane, followed by the addition of succinic acid anhydride .
The molecular formula of AHU-377 is C48H56CaN2O10, and it has a molecular weight of approximately 861.04 g/mol . The structure features multiple functional groups that contribute to its biological activity.
The compound's structure includes:
AHU-377 primarily undergoes hydrolysis in biological systems where esterases convert it into LBQ657, its active metabolite. This reaction enhances its pharmacological efficacy by increasing the concentration of neprilysin inhibitors in circulation.
The conversion process can be summarized as follows:
This transformation is crucial for its therapeutic effects in managing heart failure.
The mechanism of action for AHU-377 involves dual inhibition:
Clinical studies have shown that this combination reduces cardiovascular mortality and hospitalization rates significantly compared to traditional therapies like angiotensin-converting enzyme inhibitors .
AHU-377 has significant applications in scientific research and clinical settings:
The synthesis of AHU-377 (sacubitril) intermediates centers on stereoselective carbon-carbon bond formation and functional group transformations. A predominant route involves the condensation of ethyl 4-aminomethyl-2-methylbutanoate derivatives with biphenyl-containing precursors. Patent CN106187808A details a route where (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride undergoes acylation with succinic anhydride in dichloromethane (DCM), catalyzed by triethylamine. This reaction achieves a 98.5% conversion rate under optimized conditions (0°C for 4 hours), with the amine hydrochloride first neutralized to liberate the free amine [1] [3]. Alternative pathways leverage Mitsunobu reactions for stereochemical inversion or ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters to install chiral centers. For example, WO2016180275A1 reports diiodo(p-cymene)ruthenium(II) with Mandyphos SL-M004-1 as a catalyst system, yielding 99% diastereomeric excess (de) at 40°C under 20 bar H₂ pressure [2] [5]. Key optimization parameters include:
Table 1: Optimization Parameters for Key Synthetic Steps
| Reaction Type | Optimal Solvent | Catalyst/Reagent | Temperature | Yield/Selectivity |
|---|---|---|---|---|
| Amine Acylation | Dichloromethane | Triethylamine | 0°C → RT | 97.5–98.5% (HPLC) |
| Asymmetric Hydrogenation | Ethanol | Ru(II)/Mandyphos SL-M004-1 | 40°C | 99% de |
| Mitsunobu Inversion | THF | DEAD/PPh₃ | RT | 85–90% |
Chiral auxiliaries enable precise control over the (2R,4S) stereochemistry required for bioactive AHU-377. Patent CN113387829A introduces menthol-derived propionate esters (e.g., (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl propionate) as low-cost, recyclable auxiliaries. These induce high diastereoselectivity (>98% de) in aldol condensations between biphenyl aldehydes and chiral ester enolates. After auxiliary-mediated stereocontrol, the chiral moiety is cleaved via hydrolysis under mild conditions (NaOH/THF), preserving the sensitive γ-amino acid framework [7]. Alternative auxiliaries like (R)- or (S)-1-phenylethylamine form diastereomeric amides separable by crystallization, though with lower efficiency (70–80% de). The superiority of menthol derivatives lies in their commercial availability, modular synthesis (98% yield from menthol and propionic anhydride), and compatibility with industrial-scale processes [1] [7].
Table 2: Chiral Auxiliaries for AHU-377 Intermediate Synthesis
| Chiral Auxiliary | Diastereomeric Excess (de) | Cleavage Method | Reusability |
|---|---|---|---|
| (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl propionate | >98% | Alkaline hydrolysis | Yes |
| (R)-1-Phenylethylamine | 70–80% | Acid hydrolysis | No |
| Oppolzer’s sultam | 90–95% | Reductive cleavage | Limited |
Grignard reagents serve as pivotal nucleophiles for constructing AHU-377’s biphenyl backbone. 4-Bromophenylmagnesium bromide or biphenyl Grignard reagents (e.g., 4-phenylphenylmagnesium bromide) react with electrophilic centers in protected amino acid derivatives. WO2016180275A1 discloses a method where a biphenyl Grignard reagent attacks N-phthalimido-protected aldehyde intermediates, forming chiral secondary alcohols with 90% yield. This alcohol is subsequently oxidized to the ketone and subjected to Horner-Wadsworth-Emmons olefination to install the α-methyl-β-ketoester moiety [2]. Critical refinements include:
Protecting group strategies prevent undesired side reactions during AHU-377 intermediate synthesis:
1. Amino protection: Phthalic anhydride → *N*-phthalimido intermediate 2. Carboxyl protection: Ethyl ester formation 3. Deprotection: NH₂NH₂/EtOH → Free amine Catalytic hydrogenation achieves two critical transformations:
Table 3: Hydrogenation Conditions for Functional Group Modification
| Transformation | Catalyst System | Conditions | Selectivity/Yield |
|---|---|---|---|
| N-Debenzylation | 5% Pd/C, EtOH | 25°C, 1 bar H₂, 2h | >99% |
| Asymmetric Alkene Reduction | Ru(II)/Mandyphos | 40°C, 20 bar H₂, 6h | 99% de |
| Nitro Reduction | Raney Ni, THF | 50°C, 5 bar H₂, 1h | 95% |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1